molecular formula C16H13FN4O B2745648 N-(3-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-54-0

N-(3-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2745648
CAS No.: 866846-54-0
M. Wt: 296.305
InChI Key: YWORLMGKNXFZRX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound belongs to the 1,2,3-triazole chemical class, a privileged scaffold known for its versatility in drug discovery. The molecule's core structure, featuring a 1,2,3-triazole ring substituted with a carboxamide group, is designed for high-affinity interactions with biological targets. Its primary research application is as a key intermediate or final compound in the development of novel tyrosine kinase inhibitors , which are critical for investigating intracellular signaling pathways. The specific substitution pattern, including the 3-fluorophenyl and phenyl rings, is engineered to probe the ATP-binding pocket of various kinase targets, potentially leading to compounds with selective inhibitory profiles. Researchers utilize this chemical entity to study structure-activity relationships (SAR) and to synthesize more complex derivatives for evaluating antitumor and anti-proliferative activities in cellular assays. Its mechanism of action is typically investigated within the context of disrupting phosphorylation-driven signal transduction cascades, such as those involved in uncontrolled cell growth and proliferation. The fluorophenyl moiety, in particular, is a common structural feature used to modulate the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable tool for optimizing lead compounds in oncology-focused research programs.

Properties

IUPAC Name

N-(3-fluorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c1-11-15(16(22)18-13-7-5-6-12(17)10-13)19-20-21(11)14-8-3-2-4-9-14/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWORLMGKNXFZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(3-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

a) N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides
  • Structural Differences : The phenyl group at position 1 is replaced with a 4-methylphenyl group, and the carboxamide substituent varies (e.g., aliphatic or aromatic amines) .
  • Synthesis : Similar to the target compound, these analogs were synthesized via thionyl chloride-mediated activation of the carboxylic acid followed by amine coupling .
b) 5-Amino-1-(3-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • Structural Differences: The triazole core includes an amino group at position 5 and a 3-fluorobenzyl group at position 1, with the carboxamide linked to a 3-methylphenyl group .
  • Molecular Weight : 325.35 g/mol, significantly lower than the target compound (487.19 g/mol) due to the absence of a phenyl group and additional methyl substituents .
  • Biological Relevance: Amino-substituted triazoles often exhibit enhanced hydrogen-bonding capacity, which could influence target binding .

Variations in the Carboxamide Substituent

a) N-(4-Methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • Structural Differences : The 3-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl group .
  • Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. This may alter electronic distribution and intermolecular interactions.
b) N-(3,5-Difluoro[1,1'-biphenyl]-4-yl)-5-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxamide
  • Structural Differences : A biphenyl system with multiple fluorine atoms and a hydroxyl group replaces the 3-fluorophenyl-carboxamide .

Triazole Isosteres and Heterocyclic Modifications

a) 1,2,4-Triazole Analogs
  • Example : N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide .
  • Structural Differences : The 1,2,3-triazole core is replaced with a 1,2,4-triazole, altering the spatial arrangement of substituents.
  • Impact : 1,2,4-Triazoles often exhibit distinct pharmacokinetic profiles due to differences in ring tautomerism and dipole moments .
b) Triazole-Oxazole Hybrids
  • Example: 5-Amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide .
  • Structural Differences : An oxazole ring is fused to the triazole via a methylene linker.
  • Functional Implications : The oxazole moiety may enhance π-π stacking interactions with biological targets, improving affinity .

Physicochemical Properties

Property Target Compound 1-(4-Methylphenyl) Analog 5-Amino-1-(3-fluorobenzyl) Analog
Molecular Weight (g/mol) 487.19 ~320–350 (estimated) 325.35
Melting Point (°C) 169.7–170.0 Not reported Not reported
Yield (%) 63.2 Not reported Not reported

Biological Activity

N-(3-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H14FN3O
  • Molecular Weight : 295.31 g/mol
  • CAS Number : 955963-91-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the triazole ring enhances its potential as a pharmacophore in drug design, particularly in the development of anticancer agents and antimicrobial compounds.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (µg/mL) Reference
MOLT-41.61 ± 1.92
CCRF-CEM1.98 ± 1.22
HL-60(TB)Comparable to doxorubicin

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the triazole moiety significantly influence the compound's potency. The incorporation of electron-donating groups has been shown to enhance cytotoxic activity against leukemia cell lines.

Antimicrobial Activity

The compound has also demonstrated promising antibacterial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • Antiproliferative Activity Against Leukemia Cells :
    • A study evaluated the antiproliferative effects of various triazole derivatives, including this compound, against leukemia cell lines such as K562 and RPMI-8226.
    • Results showed that the compound displayed significant inhibition comparable to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Efficacy :
    • A series of experiments assessed the antibacterial activity of the compound against clinical strains of Staphylococcus aureus and Escherichia coli.
    • The findings revealed that this compound had a minimum inhibitory concentration (MIC) lower than that of several currently used antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step routes:

Huisgen 1,3-dipolar cycloaddition to form the triazole core, using azides and alkynes under Cu(I) catalysis .

Amide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) between the triazole carboxylic acid and 3-fluoroaniline .

  • Optimization : Key parameters include solvent polarity (DMF or THF), temperature (60–80°C), and catalyst loading (5–10 mol% CuI). Purity is ensured via HPLC (C18 column, acetonitrile/water gradient) and NMR validation .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • X-ray crystallography (using SHELXL for refinement) provides bond lengths, angles, and dihedral angles, confirming the triazole core and fluorophenyl substitution .
  • NMR spectroscopy (¹H/¹³C): Key signals include the triazole C-H (δ ~7.5–8.0 ppm) and fluorophenyl aromatic protons (δ ~6.8–7.2 ppm) .
  • High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 340.35) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

  • Methodological Answer :

  • Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus (MIC values typically 10–50 µg/mL) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in the micromolar range .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict and validate the biological targets of this compound?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., against kinase targets) .
  • Molecular docking (AutoDock Vina): Dock the compound into active sites (e.g., EGFR kinase, PDB ID: 1M17) to assess binding affinity and pose stability .
  • Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis studies .

Q. What strategies resolve contradictions in reported biological data, such as variability in IC₅₀ values across studies?

  • Methodological Answer :

  • Assay standardization : Control for cell passage number, serum concentration, and incubation time .
  • Metabolic stability tests : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
  • Synergistic studies : Test combinatorial effects with known inhibitors to identify off-target interactions .

Q. How can crystallographic studies elucidate the compound’s reactivity and guide derivative synthesis?

  • Methodological Answer :

  • Electron density maps (via SHELX refinement) highlight electrophilic sites (e.g., triazole C-5) prone to functionalization .
  • Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., π-π stacking with fluorophenyl groups) influencing solubility and crystallinity .
  • Derivative design : Introduce substituents (e.g., methyl, bromo) at reactive sites to modulate bioactivity .

Q. What advanced purification techniques are recommended for isolating enantiomers or eliminating synthetic byproducts?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Flash chromatography : Optimize gradient elution (hexane → ethyl acetate) to remove azide byproducts .
  • Recrystallization : Ethanol/water mixtures yield >99% purity crystals for biological testing .

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